N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide
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Overview
Description
N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide is an organic compound with a unique structure that includes a methoxybenzyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide typically involves the reaction of 4-methoxybenzylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-Methoxy-benzyl)-2,2-dimethyl-propylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the propionamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazide: Similar structure but contains a thiosemicarbazide group instead of a propionamide group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and a methoxybenzyl group
Uniqueness
N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
DBNISDCJQRSBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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